4-Hydroxy-7-Methoxycoumarin
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Overview
Description
4-Hydroxy-7-Methoxycoumarin is a coumarin derivative . Coumarins are natural products with promising pharmacological activities owing to their anti-inflammatory, antioxidant, antiviral, anti-diabetic, and antimicrobial effects . They are present in many plants and microorganisms and have been widely used as complementary and alternative medicines .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin, a similar compound, has been reported in the literature . The reaction is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Molecular Structure Analysis
The molecular formula of this compound is C10H8O4 . The molecular weight is 192.17 . The structure includes a coumarin core, which is a benzopyrone derivative, with a hydroxy group at the 4-position and a methoxy group at the 7-position .Chemical Reactions Analysis
The fluorescence quenching of different coumarin derivatives by 4-hydroxy-TEMPO in aqueous solutions at room temperature has been studied . The fluorescence quenching mechanism was found to be entirely dynamic .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal .Mechanism of Action
4-Hydroxy-7-Methoxycoumarin has been shown to inhibit inflammation in LPS-activated RAW264.7 macrophages by suppressing NF-κB and MAPK activation . It significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) production without cytotoxic effects . Furthermore, it strongly decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) .
Safety and Hazards
Future Directions
4-Hydroxy-7-Methoxycoumarin has shown promising anti-inflammatory effects, suggesting that it may be a good candidate for the treatment or prevention of inflammatory diseases such as dermatitis, psoriasis, and arthritis . More research is needed to further explore its potential therapeutic applications .
properties
CAS RN |
17275-15-4 |
---|---|
Molecular Formula |
C16H16Si |
Molecular Weight |
0 |
Origin of Product |
United States |
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